molecular formula C32H40CoN2O4 B1354014 (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) CAS No. 361346-80-7

(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)

Cat. No.: B1354014
CAS No.: 361346-80-7
M. Wt: 575.6 g/mol
InChI Key: YQMKZEIIMHVFTI-SGIDGJHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) is a coordination compound featuring cobalt as the central metal ion. Coordination compounds like this one are known for their diverse applications in catalysis, material science, and medicine due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) typically involves the reaction of cobalt(II) salts with the appropriate ligands under controlled conditions. The ligands, in this case, are derived from acetylacetone and mesitylene derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such coordination compounds often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) can undergo various chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a cobalt(III) complex, while substitution reactions could produce a variety of cobalt coordination compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) is used as a catalyst in various organic reactions, including oxidation and polymerization processes.

Biology

In biological research, this compound can be used to study the interaction of cobalt complexes with biomolecules, providing insights into metalloenzyme functions and potential therapeutic applications.

Medicine

In medicine, cobalt coordination compounds are explored for their potential use in cancer treatment and as antimicrobial agents due to their ability to interact with DNA and proteins.

Industry

Industrially, this compound can be used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic and magnetic properties.

Mechanism of Action

The mechanism of action of (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) involves the interaction of the cobalt center with various molecular targets. The cobalt ion can coordinate with different ligands, altering the electronic structure and reactivity of the compound. This coordination can affect molecular pathways, such as redox reactions and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-diphenylethylenediaminato cobalt(II)
  • (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimethylethylenediaminato cobalt(II)

Uniqueness

The uniqueness of (1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II) lies in its specific ligand structure, which imparts distinct electronic and steric properties

Properties

CAS No.

361346-80-7

Molecular Formula

C32H40CoN2O4

Molecular Weight

575.6 g/mol

IUPAC Name

(E)-3-[[(1R,2R)-2-[[(E)-2-acetyl-3-hydroxybut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt

InChI

InChI=1S/C32H40N2O4.Co/c1-17-11-19(3)29(20(4)12-17)31(33-15-27(23(7)35)24(8)36)32(34-16-28(25(9)37)26(10)38)30-21(5)13-18(2)14-22(30)6;/h11-16,31-32,35,37H,1-10H3;/b27-23+,28-25+,33-15?,34-16?;/t31-,32-;/m1./s1

InChI Key

YQMKZEIIMHVFTI-SGIDGJHMSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H](N=C/C(=C(\O)/C)/C(=O)C)[C@H](N=C/C(=C(\O)/C)/C(=O)C)C2=C(C=C(C=C2C)C)C)C.[Co]

SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N=CC(=C(C)[O-])C(=O)C)N=CC(=C(C)[O-])C(=O)C)C.[Co+2]

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N=CC(=C(C)O)C(=O)C)N=CC(=C(C)O)C(=O)C)C.[Co]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)
Reactant of Route 2
(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)
Reactant of Route 3
(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)
Reactant of Route 4
Reactant of Route 4
(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)
Reactant of Route 5
(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)
Reactant of Route 6
(1R,2R)-N,N'-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato Cobalt(II)
Customer
Q & A

Q1: What are the key catalytic applications of (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)?

A1: (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II), also known as R-AMAC, has demonstrated significant potential as a catalyst in enantioselective synthesis. Research indicates its effectiveness in:

    Q2: Are there any structural differences between the (1R,2R)- and (1S,2S)- enantiomers of N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)?

    A2: While both enantiomers share the same molecular formula (C32H38CoN2O4) and molecular weight (573.59 g/mol), they differ in their absolute configuration. [] This difference impacts their interactions with chiral substrates, resulting in opposite enantioselectivities in catalyzed reactions.

    Q3: What information is available regarding the stability and handling of (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II)?

    A3: Research suggests that (1R,2R)-N,N-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II) is an air-sensitive compound, particularly in its wet form. [] Exposure to air can lead to oxidation to the cobalt(III) form and subsequent decomposition. Therefore, storage under an inert atmosphere and in dry conditions is recommended.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.